1-(5-Chloro-2-methylphenyl)ethylamine
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Overview
Description
1-(5-Chloro-2-methylphenyl)ethylamine is an organic compound with the molecular formula C9H12ClN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-methylphenyl)ethylamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound. For example, 5-chloro-2-methylphenyl nitroethane can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Another method involves the reductive amination of 5-chloro-2-methylacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogenation techniques. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)ethylamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its chloro and methyl groups influence its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)ethylamine: Similar structure but lacks the chloro group.
1-(2-Chlorophenyl)ethylamine: Similar structure but with the chloro group in a different position.
1-(3-Chloro-4-methylphenyl)ethylamine: Similar structure with both chloro and methyl groups in different positions.
Uniqueness
1-(5-Chloro-2-methylphenyl)ethylamine is unique due to the specific positioning of the chloro and methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
35247-80-4 |
---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3 |
InChI Key |
RCJWKWDOIJCEIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)C(C)N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C)N |
Origin of Product |
United States |
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